tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
CAS No.:
Cat. No.: VC16245963
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O4 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
| Standard InChI | InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-12-6-7-15-11-5-4-9(17(19)20)8-10(11)12/h4-5,8,12,15H,6-7H2,1-3H3,(H,16,18) |
| Standard InChI Key | YNQQCFKWUOAESB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
tert-Butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a synthetic organic compound with a specific chemical structure and properties. It belongs to the class of carbamates, which are derivatives of carbamic acid. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is linked to a 6-nitro-1,2,3,4-tetrahydroquinoline ring system. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications.
Synthesis and Preparation
The synthesis of tert-Butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 6-nitro-1,2,3,4-tetrahydroquinolin-4-amine with tert-butyl chloroformate in the presence of a base. This reaction forms the carbamate linkage, which is a common method for synthesizing carbamate derivatives.
Potential Applications
While specific applications for tert-Butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The nitro group can also be reduced to an amine, which might be useful in further chemical transformations or as a building block for more complex molecules.
Safety and Handling
Given the lack of detailed safety data sheets (MSDS) for this specific compound, general precautions should be taken when handling organic compounds, including wearing protective clothing, gloves, and working in a well-ventilated area. The nitro group may pose specific hazards, such as potential explosiveness under certain conditions.
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